molecular formula C19H17N5O B2781683 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014027-98-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2781683
CAS No.: 1014027-98-5
M. Wt: 331.379
InChI Key: ZZXVZRZSUWFLIN-UHFFFAOYSA-N
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Description

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a derivative of benzimidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline . This is achieved by reacting o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent . The next step involves the nucleophilic attack of this compound on chloroacetyl chloride in the presence of triethylamine and DMF .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole nucleus, which is a type of heterocyclic compound . This nucleus is an important pharmacophore in drug discovery and can interact with proteins and enzymes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamine with aromatic carboxylic acids to form 2-aryl benzimidazoles . This is followed by a nucleophilic attack on chloroacetyl chloride .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of related compounds, including their potential as biological agents. For instance, the synthesis of different substituted benzamides, including those with a pyrazole core, has been explored for their possible applications in medicinal chemistry. These compounds have demonstrated potential for binding to nucleotide protein targets, which is of considerable interest for further applications in the field (Saeed et al., 2015).

Biological Evaluation

The biological evaluation of these synthesized compounds has included testing against various enzymes and in different biological assays. For example, a study on thiosemicarbazide derivatives, which serve as precursors for the synthesis of various heterocyclic compounds, assessed their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Antioxidant and Anticonvulsant Activities

Furthermore, research has also investigated the antioxidant and anticonvulsant activities of alkanamide derivatives bearing heterocyclic rings such as pyrazole. These studies suggest that modifications to the chemical structure can influence the biological activity of these compounds, offering insights into the design of more effective therapeutic agents (Tarikogullari et al., 2010).

Antimicrobial and Anticancer Properties

Additionally, the antimicrobial and anticancer properties of similar compounds have been explored. For instance, compounds with a pyrazole core have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These studies reveal the potential of such compounds in addressing various health challenges, including drug-resistant infections and cancer (Senthilkumar et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities and potential applications in drug discovery. Given the wide range of biological activities associated with benzimidazole derivatives , this compound could be a promising candidate for further study.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-11-17(23-24(12)2)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVZRZSUWFLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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